molecular formula C4H3CrO6 B3344243 Chromium tartrate(III) CAS No. 62498-20-8

Chromium tartrate(III)

Cat. No.: B3344243
CAS No.: 62498-20-8
M. Wt: 199.06 g/mol
InChI Key: TYECOVBJXKJTKT-ZVGUSBNCSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chromium tartrate(III) can be synthesized through the reaction of chromium(III) salts with tartrate anions in an aqueous solution. One common method involves dissolving chromium(III) chloride in water and adding sodium tartrate under controlled pH conditions. The reaction typically proceeds as follows: [ \text{CrCl}_3 + \text{Na}_2\text{C}_4\text{H}_4\text{O}_6 \rightarrow \text{Cr(C}_4\text{H}_4\text{O}_6\text{)} + 3\text{NaCl} ]

Industrial Production Methods

Industrial production of chromium tartrate(III) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Chromium tartrate(III) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium bisulfite in aqueous solution.

    Substitution: Chloride or sulfate ions in aqueous solution.

Major Products Formed

Scientific Research Applications

Chromium tartrate(III) has several scientific research applications:

Mechanism of Action

The mechanism of action of chromium tartrate(III) involves its interaction with various molecular targets and pathways. In biological systems, chromium(III) is known to enhance insulin signaling by interacting with the insulin receptor and other proteins involved in glucose metabolism. Additionally, chromium(III) can influence mitochondrial ATP synthase activity, thereby affecting cellular energy production and metabolic regulation .

Comparison with Similar Compounds

Chromium tartrate(III) can be compared with other chromium(III) complexes such as:

Properties

IUPAC Name

chromium(3+);(2R,3R)-2-hydroxy-3-oxidobutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5O6.Cr/c5-1(3(7)8)2(6)4(9)10;/h1-2,5H,(H,7,8)(H,9,10);/q-1;+3/p-2/t1-,2-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYECOVBJXKJTKT-ZVGUSBNCSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])[O-])(C(=O)[O-])O.[Cr+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])O.[Cr+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3CrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30978081
Record name Chromium(3+) 2-hydroxy-3-oxidobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30978081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62498-20-8
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, chromium(3+) salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, chromium(3+) salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chromium(3+) 2-hydroxy-3-oxidobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30978081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chromium tartrate(III)
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